4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a chloro and phenyl group, as well as a biphenyl carbonitrile moiety.
Preparation Methods
The synthesis of 4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with appropriate aromatic amines under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like sodium carbonate to facilitate the substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile can be compared with other similar compounds, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: This compound also features a triazine core and exhibits similar biological activities.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: Known for its UV absorption properties, this compound is used in the production of UV stabilizers.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound has shown significant antimicrobial activity and is being studied for its potential as a new antibacterial agent.
The uniqueness of 4’-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-4-carbonitrile lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H13ClN4 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H13ClN4/c23-22-26-20(18-4-2-1-3-5-18)25-21(27-22)19-12-10-17(11-13-19)16-8-6-15(14-24)7-9-16/h1-13H |
InChI Key |
HYNOBDZGTWEVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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